molecular formula C18H24F3N5O2S B6476069 N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2640817-80-5

N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6476069
CAS No.: 2640817-80-5
M. Wt: 431.5 g/mol
InChI Key: NAQPAMFVZAQYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidin-3-yl scaffold substituted with a sulfonylated 1-ethyl-2-methylimidazole moiety and an N-methyl-3-(trifluoromethyl)pyridin-2-amine group. The ethyl and methyl substituents on the imidazole ring likely modulate steric and electronic properties, influencing target binding .

Properties

IUPAC Name

N-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQPAMFVZAQYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) N-Methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine ()

  • Structural Difference : Replaces the imidazole ring with a 1,3,5-trimethylpyrazole sulfonyl group.
  • Impact: Pyrazole’s reduced basicity compared to imidazole may alter binding kinetics.

(b) 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) ()

  • Structural Difference : Pyrrole-carboxamide core with a CF₃-pyridine substituent.
  • Key Data : Molecular weight 392.2, HPLC purity 98.67%. The pyrrole-carboxamide may enhance π-π stacking, but the absence of a sulfonyl linker reduces solubility compared to the target compound .

Piperidine-Linked Trifluoromethylpyridine Analogues

(a) {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine ()

  • Structural Difference : Benzoimidazole core with dual CF₃ groups.
  • Key Data : LC/MS m/z 546.1 (M+H⁺). The benzoimidazole system provides planar rigidity, favoring intercalation in hydrophobic pockets. Dual CF₃ groups enhance potency but may increase metabolic liabilities .

(b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()

  • Structural Difference : Pyrazole ring with cyclopropylamine.
  • Synthesis : Yield 17.9%, mp 104–107°C. The cyclopropyl group improves metabolic stability, but the absence of a sulfonyl group reduces solubility .

Sulfonamide-Linked Heterocycles

N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine ()

  • Structural Difference: 4-Methoxybenzenesulfonyl-pyrazole linked to a phenoxyethyl-piperidine.
  • Key Data: Molecular weight 464.53.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Imidazole-sulfonyl-piperidine 1-Ethyl-2-methylimidazole, CF₃-pyridine ~480 (estimated) Balanced solubility, metabolic stability
Compound Pyrazole-sulfonyl-piperidine 1,3,5-Trimethylpyrazole ~470 (estimated) High steric bulk, reduced flexibility
Compound 41 () Pyrrole-carboxamide CF₃-pyridine 392.2 High purity (98.67%), planar core
Example 74 () Benzoimidazole-pyridine Dual CF₃ groups 546.1 (M+H⁺) Enhanced potency, metabolic risk
Compound Pyrazole-sulfonamide 4-Methoxybenzenesulfonyl 464.54 Improved oxidative stability

Research Findings and Implications

  • Trifluoromethyl Groups : The CF₃ group in the target compound and analogues (e.g., ) enhances target binding via hydrophobic interactions and metabolic resistance.
  • Heterocyclic Diversity : Imidazole (target) vs. pyrazole () sulfonyl groups influence basicity and steric profiles, affecting selectivity .
  • Synthetic Feasibility : Lower yields in cyclopropylamine derivatives (, .9%) highlight challenges in piperidine functionalization compared to sulfonylation routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.